2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine
Description
Properties
IUPAC Name |
2-(2-methyl-1,3-thiazol-5-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S/c1-5-8-4-6(9-5)2-3-7/h4H,2-3,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFZFHXGVDUYSJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(S1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206982-33-3 | |
| Record name | 2-(2-methyl-1,3-thiazol-5-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine generally involves the construction of the thiazole ring followed by the introduction of the ethanamine side chain. Key strategies include:
- Alkylation of thiazole derivatives with haloalkylamines
- Reductive amination of thiazole aldehydes
- One-pot multicomponent reactions
- Catalytic amination processes
Each method requires careful control of reaction conditions to optimize yield and purity.
Detailed Synthetic Approaches
Alkylation of Thiazole Derivatives
A common approach involves the alkylation of a 2-methylthiazole derivative at the 5-position using a suitable haloalkylamine, such as 2-bromoethylamine. This reaction typically proceeds in the presence of a base and a polar aprotic solvent (e.g., DMF or DMSO).
General Reaction Scheme
$$
\text{2-methylthiazole} + \text{2-bromoethylamine} \xrightarrow{\text{Base, Solvent}} \text{this compound}
$$
Reaction Conditions
| Parameter | Typical Value |
|---|---|
| Base | Potassium carbonate |
| Solvent | Dimethylformamide |
| Temperature | 60–80°C |
| Reaction Time | 12–24 hours |
| Yield | 60–80% |
Reductive Amination of Thiazole Aldehydes
This method starts with a 2-methyl-1,3-thiazole-5-carbaldehyde, which is condensed with ethylamine, followed by reduction to yield the target amine.
General Reaction Scheme
$$
\text{2-methyl-1,3-thiazole-5-carbaldehyde} + \text{ethylamine} \xrightarrow{\text{NaBH}_3\text{CN}} \text{this compound}
$$
Reaction Conditions
| Parameter | Typical Value |
|---|---|
| Reducing Agent | Sodium cyanoborohydride |
| Solvent | Methanol or ethanol |
| Temperature | Room temperature |
| Reaction Time | 6–12 hours |
| Yield | 65–85% |
One-Pot Multicomponent Reactions
One-pot procedures combine all reactants in a single vessel, often using a catalyst to streamline synthesis and improve efficiency. For thiazole derivatives, this may involve:
- α-Haloketone
- Thiourea
- Ethylamine or a protected ethanamine
General Reaction Scheme
$$
\text{α-haloketone} + \text{thiourea} + \text{ethylamine} \xrightarrow{\text{Catalyst, Solvent}} \text{this compound}
$$
Reaction Conditions
| Parameter | Typical Value |
|---|---|
| Catalyst | Acetic acid or Lewis acid |
| Solvent | Ethanol |
| Temperature | 50–70°C |
| Reaction Time | 8–16 hours |
| Yield | 55–75% |
Catalytic Amination
Transition-metal-catalyzed amination of thiazole derivatives with amines has been reported, though less commonly for this specific compound. Palladium or copper catalysts may be used with appropriate ligands.
General Reaction Scheme
$$
\text{2-methyl-5-bromothiazole} + \text{ethanamine} \xrightarrow{\text{Pd/Cu catalyst, Ligand}} \text{this compound}
$$
Reaction Conditions
| Parameter | Typical Value |
|---|---|
| Catalyst | Pd or Cu |
| Ligand | Triphenylphosphine |
| Solvent | Toluene or dioxane |
| Temperature | 80–120°C |
| Reaction Time | 12–24 hours |
| Yield | 40–70% |
Comparative Data Table of Preparation Methods
| Method | Key Starting Materials | Main Reagents/Catalysts | Typical Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Alkylation | 2-methylthiazole, 2-bromoethylamine | Base (K2CO3), DMF | 60–80% | Simple, scalable | Requires halogenated amine |
| Reductive Amination | Thiazole-5-carbaldehyde, ethylamine | NaBH3CN, MeOH | 65–85% | High selectivity, mild | Needs aldehyde precursor |
| One-pot Multicomponent | α-haloketone, thiourea, ethylamine | Acid catalyst, EtOH | 55–75% | Efficient, fewer steps | Moderate yields |
| Catalytic Amination | 2-methyl-5-bromothiazole, ethanamine | Pd/Cu catalyst, ligand | 40–70% | Modern, diverse substrates | Expensive, less common |
Research Findings and Notes
- Reaction Monitoring: Thin-layer chromatography is commonly used to monitor reaction progress and ensure completion.
- Product Confirmation: Product identity is typically confirmed using nuclear magnetic resonance and infrared spectroscopy.
- Solvent Choice: Ethanol and dichloromethane are frequent solvents, selected for their compatibility with amines and thiazoles.
- Thermal Stability: The compound is thermally stable under standard laboratory conditions, as confirmed by thermogravimetric analysis.
- Yield Optimization: Catalysts and reaction conditions are often optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the potential of 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine derivatives in cancer therapy. The thiazole moiety is known for its ability to interact with biological targets involved in cancer progression.
Case Studies:
- Thiazole-Hydrazone Derivatives: Research has shown that thiazole-hydrazone derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds derived from this compound demonstrated notable activity against human glioblastoma and melanoma cells, with IC50 values indicating effective inhibition of cell proliferation .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 19 | U251 | 23.30 |
| 20 | WM793 | >1000 |
Anticonvulsant Activity
The anticonvulsant properties of thiazole derivatives are well-documented. Compounds incorporating the thiazole structure have been synthesized and tested for their efficacy in seizure models.
Research Insights:
- A series of thiazole analogues were evaluated for their anticonvulsant effects using the pentylenetetrazol (PTZ) model. One derivative exhibited a median effective dose (ED50) of 18.4 mg/kg, showcasing its potential as a therapeutic agent for epilepsy .
| Compound | ED50 (mg/kg) | Toxic Dose (mg/kg) | Protection Index |
|---|---|---|---|
| 2 | 18.4 | 170.2 | 9.2 |
Antimicrobial Properties
The antimicrobial activity of thiazole derivatives has been extensively studied, revealing their potential as antibacterial agents.
Key Findings:
- Thiazole compounds have shown activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, certain derivatives demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
| Compound | Bacterial Strain | MIC (µg/ml) |
|---|---|---|
| 2b | E. faecalis | 100 |
| Reference | Ketoconazole | 25 |
Other Therapeutic Applications
Beyond cancer and epilepsy, thiazole derivatives are being explored for additional therapeutic uses.
Potential Applications:
- Tuberculosis Treatment: New amino-thiazoles have been developed with promising activity against Mycobacterium tuberculosis, suggesting their utility in treating resistant strains .
| Compound | Activity Against | MIC (µg/ml) |
|---|---|---|
| 53 | Mycobacterium tuberculosis H37Rv | 0.09 |
Mechanism of Action
The mechanism of action of 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition or activation of their function. This compound can also modulate signaling pathways by binding to receptors and altering their activity .
Comparison with Similar Compounds
Structural Isomerism and Substituent Positioning
- 2-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amine (PubChem CID: N/A): This isomer shifts the methyl group to the 5-position of the thiazole. For example, the 2-methyl group in the target compound may sterically hinder interactions at the 2-position, whereas the 5-methyl isomer could influence π-stacking or hydrogen bonding .
- Such modifications are common in medicinal chemistry to enhance receptor binding, as seen in antiproliferative benzothiazole derivatives .
Heterocycle Variation
2-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine :
Replacing the thiazole with a triazole alters the heterocycle’s basicity and hydrogen-bonding capacity. Triazoles are more basic than thiazoles, which could influence solubility and interactions with acidic residues in biological targets .- Benzothiazole Derivatives (e.g., 4-(Benzo[d]thiazol-2-yl)-1H-1,2,3-triazol-5-amine): Benzothiazoles are larger aromatic systems with extended conjugation, often associated with anticancer and antimicrobial activities.
Chain Length and Salt Forms
2-Methyl-4-(4-methyl-1,3-thiazol-5-yl)butan-2-amine dihydrochloride :
Extending the ethanamine chain to butanamine increases molecular weight and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. The dihydrochloride salt form improves solubility, a critical factor in pharmaceutical formulations .2-(4-Methyl-1,3-thiazol-5-yl)ethan-1-amine dihydrochloride :
This analog positions the methyl group at the 4-position of the thiazole. The dihydrochloride salt enhances solubility compared to the free base form of the target compound, highlighting the importance of salt selection in drug development .
Pharmacological and Functional Comparisons
Receptor Targeting Potential
- Histamine H3 Ligands: Thiazole derivatives with piperazine side chains (e.g., 3-[2-(4-propylpiperazin-1-yl)-1,3-thiazol-5-yl]propan-1-amine) demonstrate potent histamine H3 receptor antagonism.
- The thiazole ring’s electronic properties could mimic pyridine in targeting central nervous system receptors .
Antiparasitic and Antiproliferative Activity
- Thiazolidinone Derivatives: Compounds like methyl [3-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-5-ylidene]acetate exhibit anti-Toxoplasma gondii activity.
Solubility and Bioavailability
- The free base form of 2-(2-methyl-1,3-thiazol-5-yl)ethan-1-amine likely has moderate solubility, whereas salt forms (e.g., dihydrochloride) significantly enhance aqueous solubility, as seen in analog 136604-60-9 .
Commercial and Practical Considerations
- Availability : The target compound is listed as discontinued in commercial catalogs (CymitQuimica, 2025), suggesting challenges in synthesis or stability. Analogs like 2-(4-methyl-1,3-thiazol-5-yl)ethan-1-amine dihydrochloride remain available, emphasizing the importance of substituent optimization for practical use .
Biological Activity
2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine is a thiazole derivative that has garnered attention for its diverse biological activities, including antimicrobial, antifungal, antiviral, and potential anticancer properties. This article provides an in-depth examination of its biological activity, mechanisms of action, and relevant research findings.
Overview of Thiazole Derivatives
Thiazole compounds are known for their significant pharmacological properties. The thiazole ring contributes to the biological activity of various derivatives by interacting with multiple biological targets. The compound this compound is no exception and has shown promising results in various studies.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound interacts with enzymes involved in metabolic pathways, potentially modulating their activity through inhibition or activation.
- Cell Signaling Modulation : It influences cell signaling pathways, affecting gene expression and cellular metabolism. This modulation can lead to changes in cell growth, differentiation, and apoptosis.
- Binding Interactions : At the molecular level, it binds to various biomolecules such as proteins and nucleic acids, which can alter enzyme activity and gene expression.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : In studies evaluating various thiazole compounds, this compound showed effective antibacterial activity against strains such as Bacillus cereus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to those of established antibiotics .
| Compound | Bacterium | MIC (mg/mL) |
|---|---|---|
| This compound | Bacillus cereus | 0.23 |
| This compound | Escherichia coli | 0.47 |
Antifungal Activity
The compound also exhibits antifungal properties:
- Fungal Resistance : It has shown efficacy against fungi such as Candida albicans and Aspergillus niger, with MIC values indicating potent antifungal activity .
| Compound | Fungus | MIC (mg/mL) |
|---|---|---|
| This compound | Candida albicans | 0.11 |
| This compound | Aspergillus niger | 0.23 |
Case Studies
Several case studies highlight the effectiveness of thiazole derivatives:
-
Anticancer Potential : In vitro studies demonstrated that thiazole derivatives possess cytotoxic effects against cancer cell lines such as HCT-15 (colon carcinoma), with IC50 values indicating significant potency .
- For example, compound derivatives showed IC50 values less than those of standard chemotherapeutics like doxorubicin.
- Antimalarial Activity : A study on modified thiazole compounds revealed promising antimalarial activity against Plasmodium falciparum, suggesting potential applications in treating malaria with low cytotoxicity towards human cells .
Pharmacokinetics and Dosage Effects
The pharmacokinetic profile of this compound varies based on its structure and dosage:
- Dosage Variability : Lower doses may enhance metabolic activity or improve cellular function, while higher doses could lead to cytotoxic effects.
- Stability in Laboratory Settings : The compound's stability influences its long-term biological effects; degradation over time can produce by-products with different activities.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine, and how can reaction conditions be optimized?
- Methodology : Thiazole derivatives are typically synthesized via cyclization reactions. For example, substituted thiazoles can be prepared using Hantzsch thiazole synthesis, involving α-halo ketones and thioamides. Optimization may include varying solvents (e.g., ethanol or DMF), temperature (60–100°C), and catalysts (e.g., p-toluenesulfonic acid) to improve yield . Characterization via -NMR and LC-MS is critical to confirm product purity and structure .
Q. How can the structural identity of this compound be confirmed using crystallographic methods?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELXL for refinement, as it is widely validated for small-molecule crystallography. Key parameters include resolving bond lengths (e.g., C-S bond ≈ 1.7 Å in thiazoles) and verifying hydrogen bonding networks. For non-crystalline samples, compare experimental IR or Raman spectra with computational (DFT) predictions .
Q. What are the stability considerations for this compound under laboratory storage conditions?
- Methodology : Conduct accelerated stability studies by storing the compound at varying temperatures (-20°C, 4°C, 25°C) and humidity levels (40–80% RH). Monitor degradation via HPLC at intervals (e.g., 1, 3, 6 months). Thiazoles are generally stable but may degrade via oxidation; adding antioxidants (e.g., BHT) or storing under inert gas (N) can mitigate this .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for thiazole derivatives like this compound?
- Methodology :
- Assay Variability : Replicate assays using standardized protocols (e.g., MTT for cytotoxicity) and control cell lines.
- Structure-Activity Relationships (SAR) : Compare substituent effects; e.g., methyl groups at position 2 may enhance lipophilicity and membrane permeability .
- Meta-Analysis : Use databases like PubChem to aggregate bioactivity data and identify outliers .
Q. What computational strategies are effective for predicting the binding mechanisms of this compound to biological targets?
- Methodology :
- Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., kinases or GPCRs). Validate with MD simulations (NAMD/GROMACS) to assess binding stability.
- Pharmacophore Modeling : Identify critical features (e.g., amine group for hydrogen bonding, thiazole ring for π-π stacking) using tools like PharmaGist .
Q. How can the compound’s reactivity be exploited to design derivatives with enhanced selectivity in medicinal chemistry?
- Methodology :
- Functionalization : Modify the ethanamine side chain via reductive amination or acylations. For example, introducing fluorinated groups may improve metabolic stability .
- Click Chemistry : Use Cu(I)-catalyzed azide-alkyne cycloaddition to append bioorthogonal tags for target identification .
Safety and Handling
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Methodology :
- PPE : Wear nitrile gloves, lab coat, and goggles. Use fume hoods for weighing and synthesis.
- Spill Management : Neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste.
- Toxicity Screening : Perform acute toxicity assays (e.g., OECD 423) to establish LD values .
Data and Instrumentation
Q. Which analytical techniques are most suitable for quantifying this compound in complex matrices (e.g., biological fluids)?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
